molecular formula C18H11ClO4 B11067899 4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11067899
M. Wt: 326.7 g/mol
InChI Key: LDTZBLPQYNHSOT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a heterocyclic compound that belongs to the class of chromenes. . This compound, in particular, features a chlorophenyl group, which can enhance its biological activity and chemical reactivity.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be achieved through various synthetic routes. One common method involves a multi-component reaction strategy, where aromatic aldehydes, malononitrile, and resorcinol or 4-hydroxycoumarin are condensed in the presence of a catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields . Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Properties

Molecular Formula

C18H11ClO4

Molecular Weight

326.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C18H11ClO4/c19-11-7-5-10(6-8-11)13-9-15(20)23-17-12-3-1-2-4-14(12)22-18(21)16(13)17/h1-8,13H,9H2

InChI Key

LDTZBLPQYNHSOT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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